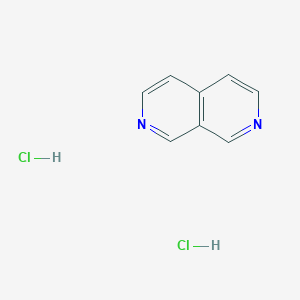

2,7-Naphthyridine dihydrochloride

Description

2,7-Naphthyridine dihydrochloride is a chemical compound belonging to the naphthyridine family, which consists of heterocyclic compounds containing two nitrogen atoms in a fused ring system

Properties

Molecular Formula |

C8H8Cl2N2 |

|---|---|

Molecular Weight |

203.07 g/mol |

IUPAC Name |

2,7-naphthyridine;dihydrochloride |

InChI |

InChI=1S/C8H6N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h1-6H;2*1H |

InChI Key |

OVJTUKAOMXWOMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-naphthyridine dihydrochloride typically involves the cyclocondensation of pyridine derivatives. One common method starts with the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps . Another approach involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a thiopyrano derivative, which is then converted to the desired naphthyridine compound .

Industrial Production Methods

Industrial production of 2,7-naphthyridine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclocondensation, oxidation, and purification through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The methyl group in the naphthyridine ring can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogenation and alkylation reactions can introduce different substituents into the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include selenium dioxide for oxidation, hydrazine hydrate for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include 2-amino-1,8-naphthyridine-7-carboxaldehyde, 2,7-dimethyl-4-methoxy-1,8-naphthyridine, and various substituted naphthyridine derivatives .

Scientific Research Applications

2,7-Naphthyridine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-naphthyridine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound’s anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

2,7-Naphthyridine dihydrochloride can be compared with other naphthyridine derivatives such as:

1,6-Naphthyridine: Known for its antiviral and antifungal activities.

1,7-Naphthyridine: Exhibits potent anticancer properties.

2,6-Naphthyridine: Used as a precursor in the synthesis of various pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.